molecular formula C12H11NO3 B8425458 1-(2-Naphthyl)-2-nitroethanol

1-(2-Naphthyl)-2-nitroethanol

Cat. No.: B8425458
M. Wt: 217.22 g/mol
InChI Key: INTIIAIHJNNMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Naphthyl)-2-nitroethanol is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1-naphthalen-2-yl-2-nitroethanol

InChI

InChI=1S/C12H11NO3/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8H2

InChI Key

INTIIAIHJNNMBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N,N′-bis[2-(2,4,6-trimethylbenzoyl)-3-oxobutylidene]-(1S,2S)-bis(3,5-dimethylphenyl)ethylene-1,2-diaminato cobalt (II) complexes (7.53 mg, 0.01 mmol, 2 mol %; formula (c-4)) in dichloromethane (2.0 ml) was added into a reaction vessel at room temperature under a nitrogen atmosphere, and was cooled to −70° C. Thereafter, to the reaction vessel were added a solution of 2-naphthaldehyde (78.1 mg, 0.5 mmol) in dichloromethane (1.0 ml), a mixture of nitromethane (1.0 ml, 18.5 mmol) and dichloromethane (1.0 ml), and diisopropylethylamine (64.7 mg, 0.5 mmol) in this order. The reaction mixture was stirred for 76 hours, and THF containing water was then added into the reaction mixture to stop the reaction. After a usual aftertreatment was performed, the resultant crude product was separated and purified by silica gel chromatography (hexane:ethyl acetate=4:1) to give 1-(2-naphthyl)-2-nitroethanol (89.7 mg, yield 83%). The optical purity of the product was analyzed by high performance liquid chromatography (optical activation column: Chiralpak AD-H manufactured by DAICEL CHEMICAL INDUSTRIES, LTD.; EtOH 10% in hexane, flow rate 1.0 ml/min, 254 nm; retention time (−)-isomer 25.1 min, (+)-isomer 30.2 min). As a result, the optical purity was 81% ee. The specific rotation [α]D29 was −30.4° (c 0.90, CH2Cl2).
[Compound]
Name
N,N′-bis[2-(2,4,6-trimethylbenzoyl)-3-oxobutylidene]-(1S,2S)-bis(3,5-dimethylphenyl)ethylene-1,2-diaminato cobalt (II)
Quantity
7.53 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
78.1 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
64.7 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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